molecular formula C6H7N5S B11729704 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11729704
M. Wt: 181.22 g/mol
InChI Key: WJFATENNQBSBGK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the arrest of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This combination imparts distinct electronic properties and reactivity, making it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)

InChI Key

WJFATENNQBSBGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(S2)N

Origin of Product

United States

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